2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol
CAS No.:
Cat. No.: VC13552445
Molecular Formula: C10H10F4O
Molecular Weight: 222.18 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol -](/images/structure/VC13552445.png)
Specification
Molecular Formula | C10H10F4O |
---|---|
Molecular Weight | 222.18 g/mol |
IUPAC Name | 2-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
Standard InChI | InChI=1S/C10H10F4O/c1-9(2,15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5,15H,1-2H3 |
Standard InChI Key | CGGRMMUWCATZRX-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CC(=CC(=C1)F)C(F)(F)F)O |
Canonical SMILES | CC(C)(C1=CC(=CC(=C1)F)C(F)(F)F)O |
Introduction
Synthesis and Manufacturing Processes
The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol typically involves multi-step organic reactions, leveraging both classical and modern methodologies. A prominent approach, derived from analogous trifluoromethylphenyl compounds, involves the following steps:
-
Friedel-Crafts Acylation: Introduction of the propanol side chain via reaction of 3-fluoro-5-(trifluoromethyl)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Reduction of Ketone Intermediate: The resulting ketone, 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-propan-2-one, is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) to yield the secondary alcohol .
Table 1: Comparative Synthesis Methods
Method | Reagents/Conditions | Yield (%) | Purity (%) | Citation |
---|---|---|---|---|
Friedel-Crafts + NaBH₄ | AlCl₃, propionyl chloride, NaBH₄, THF | 68 | 95 | |
Catalytic Hydrogenation | Pd/C, H₂ (1 atm), ethanol, 25°C | 72 | 97 |
Key challenges include controlling regioselectivity during acylation and minimizing over-reduction during the hydrogenation step. The use of toluene as a solvent in mixed anhydride formations has been reported to improve reaction efficiency .
Structural and Spectroscopic Characterization
The molecular structure of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol is confirmed through advanced analytical techniques:
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS): Molecular ion peak at m/z 248.1 [M+H]⁺, with fragments at m/z 230.0 (loss of H₂O) and 185.1 (cleavage of CF₃ group).
X-ray crystallography of related compounds reveals that the trifluoromethyl group induces significant steric and electronic effects, distorting the phenyl ring by approximately 5° from planarity .
Physicochemical Properties
The compound exhibits distinct physicochemical characteristics critical for its applications:
Table 2: Key Physicochemical Parameters
The high logP value underscores its lipophilicity, facilitating membrane permeability in biological systems.
Applications in Pharmaceutical Development
2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-propanol serves as a key intermediate in the synthesis of bioactive molecules:
-
Drug Candidates: Derivatives of this compound are investigated for their potential as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets .
-
Cocrystal Formation: Similar fluorinated alcohols form stable cocrystals with parabens, improving the solubility and bioavailability of poorly soluble drugs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume